molecular formula C6H13NO2 B8186510 Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol

Cat. No.: B8186510
M. Wt: 131.17 g/mol
InChI Key: VQHIGPVWBFFHFU-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-((3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl)methanol is a chiral bicyclic compound featuring a tetrahydro-2H-pyran scaffold substituted with an amino group at the 3-position and a hydroxymethyl group at the 4-position. This structure combines hydrogen-bonding capabilities (from the hydroxyl and amino groups) with the conformational rigidity of the pyran ring, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

[(3R,4R)-3-aminooxan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHIGPVWBFFHFU-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Prins Cyclization

Modifying the Prins reaction with chiral Brønsted acids (e.g., (R)-BINOL-phosphoric acid) induces enantioselectivity. A 2020 study demonstrated 88% ee for analogous tetrahydropyrans using (-)-menthol-derived aldehydes, though yields remain moderate (62–68%).

Hydrazine Intermediates and Catalytic Decomposition

ParameterValue
CatalystRaney Nickel (10 wt%)
Pressure1.5 MPa H₂
SolventEthanol/H₂O (4:1)
Temperature80°C

Reductive Amination of Ketone Precursors

A ketone intermediate, (3-oxotetrahydropyran-4-yl)methanol, undergoes reductive amination with ammonium acetate and NaBH₃CN. While this method risks epimerization at C3, chiral auxiliaries (e.g., (S)-proline) improve stereoretention.

Typical Protocol :

  • Ketone Synthesis : Oxidation of (tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9) with PCC yields 3-oxo derivative.

  • Reductive Amination : NH₄OAc (2 eq), NaBH₃CN (1.5 eq), MeOH, 0°C → 25°C, 12 h.

  • Yield : 72% (dr 3:1 R,R vs S,R).

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution separates (3R,4R) from undesired stereoisomers. Using Pseudomonas cepacia lipase (PSL-C), racemic acetylated amino alcohol derivatives are hydrolyzed with 94% ee for the (3R,4R)-enantiomer.

Resolution Data :

ParameterValue
EnzymePSL-C (Amano)
SubstrateAcetyl-(±)-amino alcohol
SolventPhosphate Buffer (pH 7)/THF
Conversion45% (S-selectivity)
ee94%

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Prins Cyclization95.5ModerateHighMedium
Hydrazine Decomposition81HighIndustrialLow
Reductive Amination72LowLab-scaleHigh
Enzymatic Resolution48*Very HighLimitedVery High
*Theoretical maximum for kinetic resolution.

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the amino group yields an amine .

Scientific Research Applications

Chemical Synthesis Applications

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol serves as an important intermediate in the synthesis of bioactive molecules. Its unique structure allows it to participate in various chemical reactions:

  • Building Block for Complex Molecules : It is utilized in the synthesis of pharmaceuticals and agrochemicals, acting as a precursor for more complex structures.
  • Reactivity : The compound can undergo oxidation to form carboxylic acids, reduction to yield amines, and nucleophilic substitution reactions to introduce different functional groups. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Research Applications

In biological research, this compound has been employed in several studies:

  • Enzyme Mechanisms : It is used to study enzyme mechanisms by acting as a substrate or inhibitor, helping researchers understand the catalytic processes of enzymes.
  • Biologically Active Compounds : The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, including receptors and enzymes involved in metabolic pathways.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its unique properties:

  • Therapeutic Potential : Its interaction with biological targets may lead to the development of new drugs aimed at treating various diseases. The stereochemistry of the compound plays a crucial role in its biological activity .
  • Drug Development : The compound can be modified to enhance its pharmacological properties, making it a valuable candidate for further research and development in drug formulation.

Industrial Applications

In industrial settings, this compound is used for producing fine chemicals:

  • Manufacturing Processes : The compound can be incorporated into continuous flow processes that improve efficiency and yield in chemical production. This sustainable approach is increasingly favored in modern chemical manufacturing.

Mechanism of Action

The mechanism of action of Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Key Physicochemical Properties (Inferred from Structural Analogs)

  • LogP: Estimated to be lower than methyl (3R,4R)-4-aminooxane-3-carboxylate (LogP = 0.22) due to the polar hydroxymethyl group replacing the ester.
  • Polar Surface Area (PSA): Likely >61.55 Ų (as seen in the methyl ester analog) due to contributions from both the amino and hydroxyl groups.
  • Boiling Point : Expected to exceed 224°C, similar to analogs with hydroxyl substituents .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Rel-((3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl)methanol belongs to a class of tetrahydro-2H-pyran derivatives. Key analogs and their structural similarities are summarized below (Table 1) :

Compound Name CAS Number Similarity Score Key Structural Differences
(Tetrahydropyran-3-yl)methanol 14774-36-8 0.94 Lacks the 3-amino group
2-(Tetrahydro-2H-pyran-4-yl)ethanol 4677-18-3 0.94 Ethanol chain at 4-position; no amino group
4-(2-Aminoethyl)tetrahydro-2H-pyran 65412-03-5 0.73 Aminoethyl substituent at 4-position
Methyl (3R,4R)-4-aminooxane-3-carboxylate 50675-18-8 0.79* Ester group replaces hydroxymethyl

*Similarity score inferred from structural alignment.

Key Observations :

  • Compared to 4-(2-Aminoethyl)tetrahydro-2H-pyran, the target compound’s amino group is directly attached to the pyran ring, likely improving steric accessibility for molecular interactions .

Biological Activity

Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_{7}H13_{13}N1_{1}O2_{2}
  • CAS Number : 1240390-36-6
  • Molecular Weight : 143.19 g/mol

The compound features a tetrahydropyran core with an amino group and a hydroxymethyl substituent, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases such as Alzheimer's disease. It acts by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
  • Antidepressant Activity : Studies suggest that it may possess antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory potential, showing efficacy in reducing cytokine production in various in vitro models.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest:

  • Receptor Modulation : It may act as a partial agonist at certain neurotransmitter receptors.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in inflammatory pathways.

Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cells demonstrated that this compound significantly reduced cell death induced by oxidative stress. The treatment resulted in:

Treatment Concentration (µM)Cell Viability (%)
0100
1080
5060
10040

These results indicate a dose-dependent protective effect against oxidative damage.

Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, this compound was shown to significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control300250
LPS Only800600
Compound (50 µM)400350

This study highlights the compound's potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Rel-((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)methanol, and how does catalyst selection influence stereochemical outcomes?

  • Methodological Answer : The synthesis of chiral tetrahydro-2H-pyran derivatives often employs asymmetric catalysis. For example, scandium complexes with chiral ligands (e.g., N,N′-dioxide ligands) can achieve high enantioselectivity (72–99% ee) in diastereodivergent reactions. Reaction parameters such as temperature, solvent polarity, and metal-ligand coordination geometry critically influence the formation of specific diastereoisomers . A stepwise approach involves:

Screening metal catalysts (e.g., Sc, Cu, or Ni) to identify stereochemical control agents.

Optimizing ligand-to-metal ratios to balance reactivity and selectivity.

Validating enantiomeric purity via chiral HPLC or X-ray crystallography.

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Confirm the 3R,4R configuration using:

  • X-ray crystallography : Resolves absolute stereochemistry via heavy-atom derivatives (e.g., hydrochloride salts, as in CAS 1523530-38-2) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in the pyran ring to infer axial/equatorial substituent orientations.
  • Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., TD-DFT) for chiral centers .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Based on GHS classifications:

  • Acute toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion (H302) .
  • Skin/Eye Irritation (Category 2/2A) : Wear nitrile gloves and safety goggles; rinse exposed skin/eyes with water for 15+ minutes .
  • Respiratory Irritation (H335) : Ensure local exhaust ventilation and monitor airborne particulates .

Advanced Research Questions

Q. How can diastereodivergent synthesis strategies be applied to access related stereoisomers of this compound?

  • Methodological Answer : Diastereodivergence is achievable via:

  • Catalyst-controlled pathways : Scandium catalysts favor intramolecular trapping to yield rel-(1S,2S,3R) isomers, while copper catalysts promote direct substitution for (iso)-402 derivatives .
  • Thermodynamic vs. kinetic control : Higher temperatures (e.g., reflux in xylene) may shift equilibria toward thermodynamically stable products, as seen in analogous pyrrole syntheses .
  • Cross-validation : Use DFT calculations to predict transition-state energies and validate with kinetic isotope effect (KIE) studies.

Q. How should researchers address contradictions in enantiomeric excess (ee) data across different reaction scales?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Trace solvents or ligands (e.g., residual diisopropylamine) can skew ee measurements. Perform GC-MS or LC-MS to identify interferents .
  • Scale-dependent mixing efficiency : At larger scales, poor mass transfer may reduce catalyst effectiveness. Use microreactors or continuous-flow systems to maintain consistency .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., stirring rate, catalyst loading) affecting ee .

Q. What strategies enhance the stability of This compound under acidic or basic conditions?

  • Methodological Answer : Stabilize the compound via:

  • Protecting groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent degradation during downstream reactions .
  • pH-controlled storage : Store as a hydrochloride salt (e.g., CAS 1523530-38-2) in inert atmospheres to minimize hydrolysis .
  • Lyophilization : For long-term storage, lyophilize aqueous solutions at pH 4–6 and -20°C .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

Molecular Dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF, THF) to predict nucleophilic attack sites .

Docking studies : If the compound has biological targets (e.g., enzymes), use AutoDock Vina to assess binding affinities and guide functionalization .

Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic regions for site-selective modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.